Methyl 6-(2-methoxyethoxy)nicotinate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 6-(2-methoxyethoxy)nicotinate can be synthesized through a series of chemical reactions involving nicotinic acid derivatives. One common method involves the esterification of nicotinic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-(2-methoxyethoxy)nicotinate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxyethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted nicotinic acid derivatives .
Scientific Research Applications
Methyl 6-(2-methoxyethoxy)nicotinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of novel nicotinic acid derivatives.
Biology: The compound is studied for its potential effects on cellular processes and metabolic pathways.
Medicine: Clinical trials have shown promising results in the treatment of cardiovascular diseases and skin disorders.
Industry: It is used in the development of new materials and chemical products
Mechanism of Action
The mechanism of action of Methyl 6-(2-methoxyethoxy)nicotinate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through the modulation of nicotinic acid receptors, leading to changes in cellular signaling and metabolic processes. The compound may also influence the release of prostaglandins and other bioactive molecules .
Comparison with Similar Compounds
Similar Compounds
Methyl nicotinate: A methyl ester of niacin used to treat muscle and joint pain.
Ethyl nicotinate: Another ester derivative of nicotinic acid with similar applications.
Propyl nicotinate: Used in various pharmaceutical formulations.
Uniqueness
Methyl 6-(2-methoxyethoxy)nicotinate stands out due to its unique methoxyethoxy group, which imparts distinct chemical properties and biological activities. This makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
methyl 6-(2-methoxyethoxy)pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4/c1-13-5-6-15-9-4-3-8(7-11-9)10(12)14-2/h3-4,7H,5-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIGZEQPIMNPDSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=NC=C(C=C1)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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